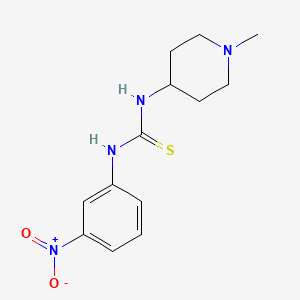
1-benzoyl-4-(2-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-(2-methylbenzyl)piperazine, also known as MBZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research to study the effects of psychoactive substances on the central nervous system. MBZP is a potent serotonin receptor agonist, which means it can bind to and activate serotonin receptors in the brain, leading to various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-benzoyl-4-(2-methylbenzyl)piperazine is not fully understood, but it is believed to act as a potent serotonin receptor agonist. Specifically, it has been shown to bind to and activate 5-HT2A and 5-HT2C receptors in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-benzoyl-4-(2-methylbenzyl)piperazine has been shown to induce various biochemical and physiological effects in rodents, including hyperthermia, locomotor activity, and stereotypy. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood, motivation, and arousal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzoyl-4-(2-methylbenzyl)piperazine in lab experiments is that it is a potent and selective serotonin receptor agonist, which allows for the investigation of the specific effects of serotonin receptor activation on the central nervous system. However, one limitation is that it may not fully mimic the effects of other psychoactive substances such as amphetamines and ecstasy, as it only activates serotonin receptors and not other neurotransmitter systems.
Direcciones Futuras
There are several future directions for research on 1-benzoyl-4-(2-methylbenzyl)piperazine, including investigating its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, further studies could investigate the long-term effects of 1-benzoyl-4-(2-methylbenzyl)piperazine exposure on the brain and behavior, as well as its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
Métodos De Síntesis
1-benzoyl-4-(2-methylbenzyl)piperazine can be synthesized using various methods, including the reductive amination of 1-benzoylpiperazine with 2-methylbenzylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-benzoyl-4-(2-methylbenzyl)piperazine has been extensively used in scientific research to study the effects of psychoactive substances on the central nervous system. It is commonly used as a model compound to investigate the mechanism of action of other psychoactive substances such as amphetamines and ecstasy. 1-benzoyl-4-(2-methylbenzyl)piperazine has been shown to induce hyperthermia, locomotor activity, and stereotypy in rodents, which are similar to the effects of amphetamines and ecstasy.
Propiedades
IUPAC Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-16-7-5-6-10-18(16)15-20-11-13-21(14-12-20)19(22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNIBCSPNFLNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylbenzyl)piperazin-1-yl](phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)

![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)

![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)


![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)



